1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVYYAUMVQURDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The reaction can be represented as follows:
3,5-dimethylphenyl azide+alkyneCu(I)1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
Subsequent carboxylation of the triazole derivative can be achieved using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the triazole ring.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. A study published in ACS Omega demonstrated that various triazole derivatives showed significant antiproliferative effects against a panel of cancer cell lines. The modifications to the triazole structure enhance bioactivity, making it a focal point for developing new anticancer drugs .
Case Study : A series of 1,2,3-triazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Results showed a reduction in cell viability ranging from 55% to 95% at a concentration of 10 μM, indicating strong potential for therapeutic applications .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Triazoles are known to interfere with fungal cell wall synthesis and have shown effectiveness against various bacterial strains. Research has highlighted the potential of triazole derivatives as antifungal agents due to their ability to disrupt ergosterol biosynthesis in fungal cells.
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 1-(3,5-Dimethylphenyl)-Triazole | Candida albicans | 15 |
| 1-(3,5-Dimethylphenyl)-Triazole | Staphylococcus aureus | 18 |
Plant Growth Regulators
Triazoles have been utilized as plant growth regulators. The structural characteristics of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid allow it to modulate plant hormone levels, promoting growth and resistance to stress factors.
Case Study : Field trials using triazole compounds demonstrated enhanced growth rates and yield improvements in crops like wheat and barley. The application of these compounds resulted in increased resistance to fungal pathogens and improved overall plant health.
Coordination Chemistry
The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry. These complexes can be employed in catalysis and material synthesis.
Data Table: Metal Complexes Formed with Triazole Derivatives
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Copper (II) | High | Catalytic reactions |
| Zinc (II) | Moderate | Material synthesis |
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the modulation of their activity. The carboxylic acid group can also participate in ionic interactions with positively charged residues in proteins, enhancing the compound’s binding affinity. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Anticancer Activity
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated the highest growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells among aryl-substituted triazole acids.
- Thiazol-2-yl-substituted analogs (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) showed moderate activity (GP = 62.47%) due to zwitterionic properties, which may improve cell permeability .
- 3,5-Dimethylphenyl-substituted compounds (like the target molecule) lack explicit activity data but are hypothesized to exhibit lower potency compared to chlorophenyl or trifluoromethyl derivatives due to reduced electron-withdrawing effects .
Structure-Activity Relationships (SAR)
- Electron-withdrawing substituents (e.g., Cl, CF₃) at position 1 enhance anticancer activity by modulating the triazole ring’s electron density and improving interactions with biological targets like c-Met kinase .
- Carboxylic acid vs. amide derivatives: Triazole carboxylic acids generally exhibit lower activity than their amide counterparts due to high acidity, which reduces cell permeability and promotes nonspecific binding .
Challenges and Opportunities
- Data Gaps : While structural analogs of this compound are well-studied, specific pharmacological data for this compound are lacking. Further in vitro screening against cancer cell lines is needed.
- Optimization Strategies : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 1 or converting the carboxylic acid to an amide could enhance bioactivity .
Biological Activity
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique triazole ring structure, which contributes to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
- Molecular Formula : C11H11N3O2
- Molecular Weight : 217.22 g/mol
- CAS Number : 950271-96-2
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are crucial for their anticancer and antimicrobial properties. The carboxylic acid functional group enhances solubility and bioavailability, allowing for better cellular uptake.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | HCT-116 (Colon Carcinoma) | 6.2 |
| Similar Triazoles | T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound exhibits significant cytotoxicity against colon and breast cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Compounds in this class have shown effectiveness against a variety of bacterial strains. In vitro studies have demonstrated that certain triazole derivatives possess broad-spectrum antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Antioxidant Activity
Triazole derivatives have also been investigated for their antioxidant properties. A structural study of La(III) complexes with triazole ligands revealed significant antioxidant activity, suggesting that modifications to the triazole structure could enhance these effects .
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced activity against HCT-116 and T47D cells, highlighting the importance of structural modifications in optimizing biological activity .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of synthesized triazole derivatives against clinical isolates of bacteria. The findings showed promising results with several compounds demonstrating MIC values comparable to standard antibiotics .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry, to form the triazole core . Subsequent hydrolysis of ester precursors (e.g., methyl esters) under basic or acidic conditions yields the carboxylic acid moiety . For example, methyl 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate was hydrolyzed without isolation to obtain the corresponding carboxylic acid in high yield . Key steps include:
- Optimizing reaction conditions (solvent, temperature, catalyst loading) for regioselective triazole formation.
- Validating intermediate purity via TLC or HPLC before hydrolysis.
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve the 3D structure, confirming regiochemistry (1,4-substitution) and planarity of the triazole ring .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.3 ppm, carboxylic acid proton at δ ~12–13 ppm) .
- FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm) and triazole ring vibrations (~1450–1600 cm) .
Advanced Research Questions
Q. Why does the carboxylic acid derivative exhibit lower antiproliferative activity compared to its amide analogs?
The carboxylic acid’s high acidity (pKa ~3–4) reduces cell permeability due to ionization at physiological pH, leading to non-selective binding and poor bioavailability . In contrast, amide derivatives neutralize the charge, enhancing membrane penetration and target engagement. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide showed superior c-Met kinase inhibition (IC < 1 μM) compared to the acid . Methodological Insight :
Q. How can structural modifications improve target selectivity in anticancer applications?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) at position 5 of the triazole to enhance interactions with hydrophobic kinase pockets (e.g., c-Met) .
- Heterocycle hybridization : Replace the dimethylphenyl group with thiazole or pyrimidine moieties to exploit π-π stacking with aromatic residues in biotargets .
Example : 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibited NCI-H522 lung cancer cells by 40% (GP = 62.47%) .
Q. How should researchers address contradictory activity data across cell lines?
The compound’s activity varies significantly across cancer cell lines (e.g., GP = 68.09% in NCI-H522 vs. weak activity in UO-31 kidney cancer) due to target expression heterogeneity and metabolic stability differences . Methodological Recommendations :
- Validate target engagement via kinase inhibition assays (e.g., c-Met phosphorylation ELISA).
- Perform metabolite profiling (LC-MS) to assess intracellular stability.
- Use isogenic cell lines to isolate genetic factors influencing sensitivity.
Q. What computational strategies support SAR (Structure-Activity Relationship) studies?
- Docking simulations : Model interactions with targets like c-Met or β-catenin using programs like AutoDock Vina. Focus on the triazole’s nitrogen atoms as hydrogen bond acceptors .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
